PhosTAC5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

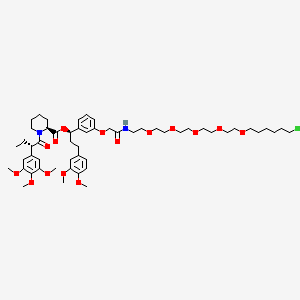

PhosTAC5 is a phosphorylation targeting chimera molecule. It is composed of a linker with five polyethylene glycol groups. This compound is designed to induce the dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a .

Preparation Methods

Synthetic Routes and Reaction Conditions: PhosTAC5 is synthesized through a series of chemical reactions that involve the formation of a linker with five polyethylene glycol groups. The synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated equipment. The process includes the preparation of stock solutions, which are then used to produce the final compound in bulk quantities. The product is stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: PhosTAC5 primarily undergoes dephosphorylation reactions. It targets phosphorylated proteins and induces their dephosphorylation, thereby modulating their activity .

Common Reagents and Conditions: The dephosphorylation reactions involving this compound typically require the presence of specific phosphatases, such as protein phosphatase 2A. The reactions are carried out under controlled conditions to ensure the selective targeting of phosphorylated proteins .

Major Products: The major products of the reactions involving this compound are dephosphorylated proteins. These proteins exhibit altered activity and function, which can have significant biological effects .

Scientific Research Applications

PhosTAC5 has a wide range of applications in scientific research, including:

Chemistry: this compound is used to study the mechanisms of protein phosphorylation and dephosphorylation.

Biology: In biological research, this compound is used to investigate the function of specific proteins and their role in various cellular processes.

Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with abnormal protein phosphorylation, such as cancer.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development.

Mechanism of Action

PhosTAC5 exerts its effects by targeting phosphorylated proteins and inducing their dephosphorylation. The compound recruits protein phosphatase 2A to the phosphorylated proteins, leading to their dephosphorylation. This process modulates the activity and function of the target proteins, thereby influencing various cellular pathways .

Comparison with Similar Compounds

PhosTAC5 is unique in its ability to selectively target phosphorylated proteins and induce their dephosphorylation. Similar compounds include:

PROTACs (Proteolysis Targeting Chimeras): Unlike this compound, PROTACs induce the degradation of target proteins by recruiting E3 ubiquitin ligases.

Kinase Inhibitors: These compounds inhibit the activity of kinases, preventing the phosphorylation of target proteins.

This compound stands out due to its unique mechanism of action and its ability to selectively modulate protein phosphorylation .

Biological Activity

PhosTAC5 is a novel phosphorylation-targeting chimera (PhosTAC) designed to modulate the biological activity of specific phosphorylated proteins. This compound consists of a linker with five polyethylene glycol (PEG) groups, enhancing its solubility and stability in biological systems. Its primary mechanism involves the recruitment of protein phosphatase 2A (PP2A) to phosphorylated proteins, facilitating their dephosphorylation and subsequent modulation of cellular functions.

This compound operates by selectively targeting phosphorylated proteins, leading to their dephosphorylation. This action alters the activity and function of these proteins, which can significantly influence various cellular processes, including cell survival, proliferation, and apoptosis. The recruitment of PP2A is crucial, as it is a key enzyme involved in the dephosphorylation process.

Table 1: Comparison of this compound with Other Compounds

| Compound Type | Mechanism | Target | Example Compounds |

|---|---|---|---|

| PhosTAC | Induces dephosphorylation | Phosphorylated proteins | This compound |

| PROTAC | Induces degradation | Target proteins | ARV-825, dBET6 |

| Kinase Inhibitor | Inhibits phosphorylation | Kinases | Imatinib, Dasatinib |

Applications in Research

This compound has broad applications in various fields:

- Biochemistry : Used to investigate the mechanisms underlying protein phosphorylation and dephosphorylation.

- Cell Biology : Helps in understanding the role of specific proteins in cellular signaling pathways.

- Therapeutics : Potential use in treating diseases characterized by abnormal protein phosphorylation, such as cancer.

Case Studies

- Dephosphorylation of FoxO3a : A study demonstrated that this compound effectively dephosphorylates FoxO3a, a critical regulator of apoptosis and cell cycle. The application of this compound resulted in increased FoxO3a activity, promoting apoptosis in cancer cells.

- Impact on Cancer Cell Lines : In various cancer cell lines, treatment with this compound led to significant changes in cellular behavior. For instance, it induced apoptosis in breast cancer cells by enhancing the activity of pro-apoptotic factors.

Research Findings

Recent studies have highlighted the efficacy of this compound in modulating biological pathways:

- Cell Proliferation : Inhibition of cell proliferation was observed in treated cancer cell lines, suggesting its potential as an anti-cancer agent.

- Signal Transduction Pathways : this compound has been shown to influence multiple signaling pathways by altering the phosphorylation states of key regulatory proteins.

Properties

Molecular Formula |

C54H79ClN2O15 |

|---|---|

Molecular Weight |

1031.7 g/mol |

IUPAC Name |

[(1R)-1-[3-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C54H79ClN2O15/c1-7-44(42-37-49(63-4)52(65-6)50(38-42)64-5)53(59)57-24-12-10-17-45(57)54(60)72-46(20-18-40-19-21-47(61-2)48(35-40)62-3)41-15-14-16-43(36-41)71-39-51(58)56-23-26-67-28-30-69-32-34-70-33-31-68-29-27-66-25-13-9-8-11-22-55/h14-16,19,21,35-38,44-46H,7-13,17-18,20,22-34,39H2,1-6H3,(H,56,58)/t44-,45-,46+/m0/s1 |

InChI Key |

FTAFLPQGXRIKMF-WVUVGWLZSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.